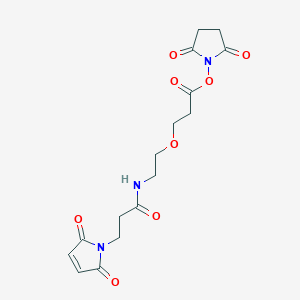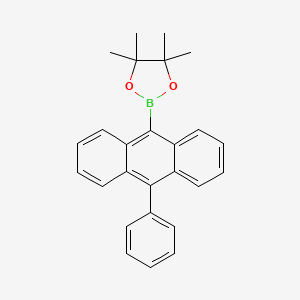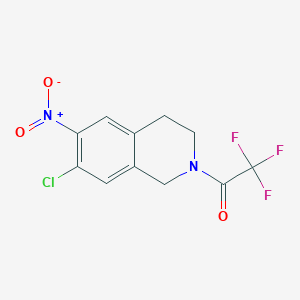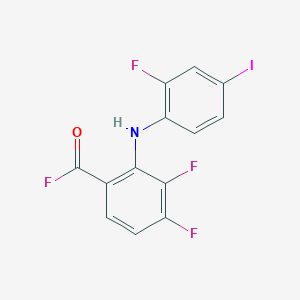![molecular formula C10H4Cl2N2OS B1457246 2,4-ジクロロ-5-(2-フリル)チエノ[2,3-d]ピリミジン CAS No. 1428141-39-2](/img/structure/B1457246.png)
2,4-ジクロロ-5-(2-フリル)チエノ[2,3-d]ピリミジン
説明
2,4-Dichloro-5-(2-furyl)thieno[2,3-d]pyrimidine is a useful research compound. Its molecular formula is C10H4Cl2N2OS and its molecular weight is 271.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,4-Dichloro-5-(2-furyl)thieno[2,3-d]pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-Dichloro-5-(2-furyl)thieno[2,3-d]pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗炎症作用
ピリミジン類には、「2,4-ジクロロ-5-(2-フリル)チエノ[2,3-d]ピリミジン」が含まれ、抗炎症作用を含むさまざまな薬理作用を示すことが判明しています . これらは、プロスタグランジンE2、誘導型一酸化窒素合成酵素、腫瘍壊死因子-α、核因子κB、ロイコトリエン、いくつかのインターロイキンなど、特定の重要な炎症性メディエーターの発現と活性を阻害することが知られています .
抗酸化作用
ピリミジン類は、その抗酸化作用でも知られています . これらは体内の有害なフリーラジカルを中和することができ、それによって酸化ストレスおよび関連疾患を予防します。
抗菌作用
ピリミジン類は、抗菌作用を示すことが判明しています . これらは特定の細菌の増殖を阻害することができ、新しい抗菌薬の開発に潜在的に役立ちます。
抗ウイルス作用
ピリミジン類には、「2,4-ジクロロ-5-(2-フリル)チエノ[2,3-d]ピリミジン」が含まれ、抗ウイルス作用を示すことが判明しています . これらは特定のウイルスの複製を阻害することができ、新しい抗ウイルス薬の開発に潜在的に役立ちます。
抗真菌作用
ピリミジン類は、抗真菌作用を示すことが判明しています . これらは特定の真菌の増殖を阻害することができ、新しい抗真菌薬の開発に潜在的に役立ちます。
抗結核作用
ピリミジン類は、抗結核作用を示すことが判明しています . これらは結核の原因となる細菌である結核菌の増殖を阻害することができ、新しい抗結核薬の開発に潜在的に役立ちます。
医薬品合成における中間体としての使用
“2,4-ジクロロ-5-(2-フリル)チエノ[2,3-d]ピリミジン”は、新しい抗腫瘍薬の合成に不可欠な活性中間体です . この化合物中の2つの塩素原子は、他の官能基が置換しやすいので、さまざまな単位を導入できます .
研究開発
“2,4-ジクロロ-5-(2-フリル)チエノ[2,3-d]ピリミジン”は、医薬品試験に利用可能です . これは、その特性と潜在的な用途をより詳細に研究するための研究開発に使用できます。
特性
IUPAC Name |
2,4-dichloro-5-(furan-2-yl)thieno[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4Cl2N2OS/c11-8-7-5(6-2-1-3-15-6)4-16-9(7)14-10(12)13-8/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGWZMVNZNAIHQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CSC3=C2C(=NC(=N3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4Cl2N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-Bromo-2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1457165.png)
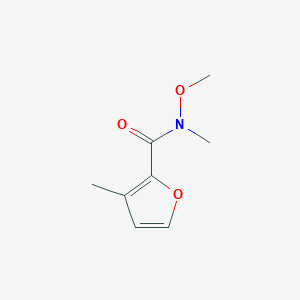
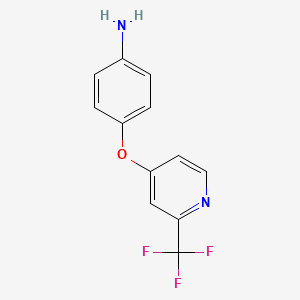

![3-[(6-Bromohexyl)oxy]benzenecarboxamide](/img/structure/B1457174.png)
